2-Azabicyclo[3.2.0]hepta-1(5),3,6-triene
Description
Structure
3D Structure
Properties
CAS No. |
61866-38-4 |
|---|---|
Molecular Formula |
C6H5N |
Molecular Weight |
91.11 g/mol |
IUPAC Name |
2-azabicyclo[3.2.0]hepta-1(5),3,6-triene |
InChI |
InChI=1S/C6H5N/c1-2-6-5(1)3-4-7-6/h1-4,7H |
InChI Key |
UMFQMWQYIRLRHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C1C=CN2 |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 2 Azabicyclo 3.2.0 Hepta 1 5 ,3,6 Triene
Pericyclic Rearrangements
Pericyclic reactions, which proceed through a concerted cyclic transition state, are characteristic of 2-Azabicyclo[3.2.0]hepta-1(5),3,6-triene. These reactions provide low-energy pathways to relieve its inherent strain, leading to the formation of more stable isomeric structures.
Thermal 1,5-Sigmatropic Shifts to Spirocyclic Isomers
Under thermal conditions, this compound undergoes a nih.govuc.edu-sigmatropic rearrangement to furnish the spirocyclic isomer, 4-azaspiro[2.4]hepta-1,4,6-triene. This transformation is a concerted process where a sigma bond migrates across a π-system. The reaction proceeds readily, driven by the release of strain in the bicyclic system. The carbocyclic analogue, spiro[2.4]hepta-1,4,6-triene, also undergoes a facile nih.govuc.edu-sigmatropic rearrangement to yield the corresponding bicyclo[3.2.0]hepta-1,3,6-triene, highlighting this as a characteristic reaction for this class of compounds. uc.edu
Experimental studies conducted on encapsulated this compound have elucidated the energetics of this thermal rearrangement. The process exhibits a significant Gibbs free energy of activation, leading to an equilibrium that heavily favors the formation of the spirocyclic product at room temperature.
| Parameter | Value | Condition |
|---|---|---|
| ΔG‡ | 20.0 ± 0.5 kcal/mol | at 267 K |
| Equilibrium Ratio ([Spiro]/[Bicyclo]) | 5 | at Room Temperature |
Photochemical Rearrangements to Spirocyclic Isomers
In addition to the thermal pathway, this compound can be converted to its spirocyclic isomer, 4-azaspiro[2.4]hepta-1,4,6-triene, under photochemical conditions. Studies have shown that upon broadband irradiation, the bicyclic compound rearranges to the more stable spiro-fused system. This photochemical pathway provides an alternative route to the same product obtained from the thermal sigmatropic shift, demonstrating the compound's propensity to isomerize under different forms of energy input. Similar photochemical skeletal rearrangements have been observed in related bicyclo[3.2.0]heptadiene systems. rsc.orgmst.edu
Electrocyclic Ring Opening and Closure Processes
Electrocyclic reactions are fundamental to both the formation and potential reactivity of the this compound framework. wikipedia.orglibretexts.org The compound itself is formed via a photochemical four-electron electrocyclization. This ring-closing reaction involves the formation of a sigma bond between the termini of a conjugated system, in this case, an azatriene precursor. Specifically, the highly strained anti-Bredt imine is generated from a didehydroazepine intermediate through this photochemical process.
Conversely, electrocyclic ring-opening is a potential reaction pathway for bicyclo[3.2.0]heptadiene derivatives. bibbase.orgresearchgate.net For the aza-analogue, this would involve the cleavage of the bridging sigma bond to form a monocyclic azacycloheptatetraene. Computational studies on the analogous carbocyclic system, bicyclo[3.2.0]hepta-1,3,6-triene, indicate that its electrocyclic ring-opening to cycloheptatetraene involves a significant energy barrier. acs.org This suggests that while electrocyclization is a key formation step, the reverse ring-opening process requires substantial energy input.
Strain-Induced Reactivity Patterns
The unique chemical behavior of this compound is a direct consequence of the substantial strain inherent in its fused-ring structure. This strain is a combination of angle strain, torsional strain, and the non-ideal geometry imposed on the bridgehead double bond.
Alleviation of Ring Strain through Chemical Transformations
The most prominent chemical transformations that alleviate this strain are the pericyclic rearrangements discussed previously. Both the thermal 1,5-sigmatropic shift and the photochemical rearrangement convert the strained bicyclic system into the less-strained 4-azaspiro[2.4]hepta-1,4,6-triene. In other strained bicyclic enamines, transformations such as double bond isomerization upon reduction have also been observed as a mechanism to relieve ring strain. nih.govnih.govelsevierpure.com These reactions effectively break the rigid, strained bicyclic core in favor of more flexible and thermodynamically stable structures.
Influence of Bridgehead Unsaturated Enamine Character on Reactivity
The compound can be classified as a highly strained anti-Bredt imine, meaning it possesses a double bond at a bridgehead position, which violates Bredt's rule for small bicyclic systems. mdpi.comyoutube.com This structural feature has profound consequences for its reactivity.
The geometry of the bicyclo[3.2.0]heptane framework forces the bridgehead double bond to be significantly non-planar and twisted. nih.gov This distortion prevents effective overlap between the p-orbitals of the π-bond and also inhibits the delocalization of the nitrogen atom's lone pair of electrons into the adjacent diene system. nih.gov This poor conjugation is a key aspect of its enamine character. The lack of planarity and resulting poor orbital overlap make the bridgehead double bond highly reactive and susceptible to rearrangements that can achieve a more stable electronic configuration. The propensity to isomerize to the spirocyclic isomer, where the π-systems can adopt more favorable planar geometries, is a direct result of this inherent strain and distorted enamine character.
Nucleophilic and Electrophilic Pathways for this compound and its Derivatives
This compound is a highly strained and reactive heterocyclic compound. Its reactivity is governed by the presence of multiple double bonds, a bridgehead imine, and significant ring strain. While the parent compound is often a transient intermediate, studies on its derivatives and related 2-azabicyclo[3.2.0]heptadiene systems provide insights into its chemical behavior. The molecule can react through both nucleophilic and electrophilic pathways, with the specific course of reaction depending on the reagents and conditions.
Reactions with Alkylating Agents
Direct experimental data on the reaction of this compound with alkylating agents is scarce due to its high reactivity and instability. However, the presence of a nitrogen atom with a lone pair of electrons suggests that it can act as a nucleophile. Alkylation would be expected to occur at the nitrogen atom, leading to the formation of a quaternary ammonium (B1175870) salt.
The reactivity of the nitrogen atom is influenced by its hybridization and the delocalization of its lone pair. In the case of less strained, related systems like 2-azabicyclo[3.2.0]heptadienes, N-alkylation is a common reaction. For instance, N-substituted derivatives are often synthesized to stabilize the bicyclic core and explore its further reactivity.
| Alkylating Agent | Expected Product with this compound | Comments |
| Methyl iodide (CH₃I) | 2-Methyl-2-azoniabicyclo[3.2.0]hepta-1(5),3,6-triene iodide | Quaternization of the nitrogen atom. |
| Benzyl bromide (C₆H₅CH₂Br) | 2-Benzyl-2-azoniabicyclo[3.2.0]hepta-1(5),3,6-triene bromide | Formation of the N-benzyl derivative. |
| Dimethyl sulfate (B86663) ((CH₃)₂SO₄) | 2-Methyl-2-azoniabicyclo[3.2.0]hepta-1(5),3,6-triene methyl sulfate | Another common methylating agent. |
Electrophilic Attack Mechanisms
The multiple π-bonds in this compound make it susceptible to electrophilic attack. The sites of electrophilic addition are predicted to be the carbon-carbon double bonds. The regioselectivity of the attack would be influenced by the stability of the resulting carbocation intermediate.
Protonation, a simple electrophilic attack, is expected to occur at one of the double bonds, leading to a carbocation that can then undergo rearrangement or be trapped by a nucleophile. The nitrogen atom can also be protonated, forming an azabicyclo[3.2.0]heptatrienium ion.
Computational studies on related bicyclo[3.2.0]heptadiene systems can provide insights into the preferred sites of electrophilic attack. The electron density distribution and the energies of possible intermediates would dictate the reaction pathway. For instance, electrophilic addition to conjugated dienes often leads to a mixture of 1,2- and 1,4-addition products, a possibility that could also exist for the diene system within this molecule. libretexts.orgyoutube.com
Cycloaddition Reactions with Unsaturated Systems
The strained double bonds and the diene moiety within this compound suggest its potential to participate in cycloaddition reactions. These reactions could provide pathways to more complex polycyclic systems.
Diels-Alder Reactions: The conjugated diene system within the five-membered ring could potentially act as a diene in [4+2] cycloaddition reactions with dienophiles. However, the geometry of the bicyclic system may impose significant steric hindrance, affecting the feasibility of such reactions. Conversely, one of the double bonds could act as a dienophile in a reaction with a diene.
[2+2] Cycloadditions: The strained double bonds, particularly the bridgehead imine, are potential candidates for [2+2] cycloaddition reactions with alkenes or alkynes. Photochemical [2+2] cycloadditions are a common method for the synthesis of bicyclo[3.2.0]heptane systems. orgsyn.orgresearchgate.netorgsyn.org For example, the intramolecular photocycloaddition of N-allylcinnamamides is a known route to 3-azabicyclo[3.2.0]heptanones. researchgate.net While this is a synthetic route to a related saturated system, it highlights the propensity of the bicyclo[3.2.0]heptane framework to be involved in such cycloadditions.
Research on related 2-azabicyclo[3.2.0]hepta-2,6-dienes has shown that they can undergo thermal isomerization to form substituted 3H-azepines. thieme-connect.dethieme-connect.de This indicates that pericyclic reactions are a key feature of the reactivity of this ring system. The highly strained this compound is known to be an intermediate in the photochemical rearrangement of phenylnitrene, where it is formed via a photochemical four-electron electrocyclization of didehydroazepine and can thermally rearrange to 4-azaspiro[2.4]hepta-1,4,6-triene via a 1,5-sigmatropic shift. acs.org
| Reaction Type | Reactant | Potential Product Class |
| [4+2] Cycloaddition (Diels-Alder) | Maleic anhydride | Tricyclic adduct |
| [2+2] Cycloaddition | Ethylene | Tricyclic adduct |
| 1,3-Dipolar Cycloaddition | Azomethine ylide | Polycyclic heterocyclic system |
This table outlines potential cycloaddition reactions. The feasibility and outcome of these reactions with the parent this compound would be highly dependent on its stability and the specific reaction conditions.
Valence Tautomerism and Isomerism of 2 Azabicyclo 3.2.0 Hepta 1 5 ,3,6 Triene
Theoretical Framework of Valence Tautomerism in Bicyclic Heteroaromatics
Valence tautomerism, a subset of isomerism, involves constitutional isomers that are readily interconvertible through pericyclic reactions. Unlike prototropic tautomerism, no atom or group migration occurs; instead, a rapid shift in single and double bonds takes place. In the context of bicyclic heteroaromatics like the 2-azabicyclo[3.2.0]heptane system, these transformations are typically governed by the rules of electrocyclic reactions and sigmatropic rearrangements.
The stability and interconversion of these systems are dictated by orbital symmetry rules. The isomerization between a monocyclic 1H-azepine and a bicyclic azatriene, for instance, can be understood as an electrocyclic reaction. For 2-Azabicyclo[3.2.0]hepta-1(5),3,6-triene, its formation from a monocyclic precursor, didehydroazepine, has been described as a photochemical four-electron (4π) electrocyclization. libretexts.org Such reactions are photochemically allowed to proceed via a conrotatory pathway.
Conversely, the thermal ring-opening of related bicyclic dienes to monocyclic azepines is a thermally allowed six-electron (6π) disrotatory electrocyclic reaction. The presence of the nitrogen heteroatom influences the potential energy surface, affecting the stability of the isomers and the activation barriers for their interconversion compared to their all-carbon analogues like bicyclo[3.2.0]hepta-1,3,6-triene. rsc.orgnih.gov Theoretical studies on the carbocyclic C₇H₆ energy surface show that the bicyclic triene is significantly more stable than carbene isomers but faces a high barrier to rearrange to the monocyclic cycloheptatetraene. nih.gov The introduction of nitrogen alters these energetics, making the bicyclic-monocyclic equilibrium more accessible.
Furthermore, the highly strained anti-Bredt imine structure of this compound makes it susceptible to further rearrangements, such as sigmatropic shifts. Its observed thermal rearrangement to 4-azaspiro[2.4]hepta-1,4,6-triene proceeds via a wikipedia.orgyoutube.com-sigmatropic shift, a thermally allowed pericyclic reaction. libretexts.orgethernet.edu.et
Equilibrium Between Bicyclic Azatrienes and Acyclic/Monocyclic Azepines
The equilibrium between bicyclic aza-compounds and their monocyclic azepine valence isomers is a dynamic process that can be influenced by thermal or photochemical stimuli. This balance is a hallmark of the chemistry of azepines and their bicyclic counterparts.
Photochemical energy provides a key pathway for accessing strained bicyclic isomers from more stable monocyclic azepines. The irradiation of various substituted 1H-azepines and 3H-azepines is a well-established method for synthesizing 2-azabicyclo[3.2.0]hepta-3,6-dienes and 2,6-dienes, respectively. princeton.eduresearchgate.netmst.edu For example, the photoelectrocyclization of 3H-azepines substituted at the 2-position yields 3-substituted-2-azabicyclo[3.2.0]hepta-2,6-dienes as the primary products. researchgate.net Similarly, photolysis of 1-ethoxycarbonyl-1H-azepine results in its corresponding bicyclic valence isomer. nih.gov
Specifically for the subject compound, this compound has been identified as a product of the broadband irradiation of phenyl azide (B81097) encapsulated within a hemicarcerand. libretexts.orgethernet.edu.et The reaction proceeds through the formation of didehydroazepine, which then undergoes a photochemical 4π-electron electrocyclization to yield the highly strained bicyclic triene. libretexts.org Under continued irradiation, this triene can further rearrange to form 4-azaspiro[2.4]hepta-1,4,6-triene. libretexts.org
Thermal conditions often favor the reverse reaction: the ring-opening of the strained bicyclic system to the more stable, conjugated monocyclic azepine. For instance, ethyl 2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate, the photo-isomer of ethyl 1H-azepine-1-carboxylate, undergoes a clean, exothermic electrocyclic ring-opening upon heating to regenerate the parent 1H-azepine. princeton.edu
The N-unsubstituted 4,6-di-tert-butyl-2-azabicyclo[3.2.0]hepta-2,6-diene undergoes thermolysis to yield 3,6-di-tert-butyl-3H-azepine. princeton.edu Pyrolysis of various substituted 2-azabicyclo[3.2.0]hepta-2,6-dienes is a general method for obtaining substituted 3H-azepines. wikipedia.org
The specific subject of this article, this compound, also participates in a thermally induced rearrangement. However, instead of reverting to a simple azepine, it undergoes a wikipedia.orgyoutube.com-sigmatropic shift to form 4-azaspiro[2.4]hepta-1,4,6-triene. libretexts.orgethernet.edu.et This process establishes a thermal equilibrium between the two isomers. libretexts.org
Kinetic and Thermodynamic Aspects of Tautomeric Equilibria
The position of the equilibrium and the rate of interconversion between the valence tautomers are defined by their relative thermodynamic stabilities and the kinetic barriers separating them. These parameters have been investigated for several related systems.
For the thermal rearrangement of this compound (6 ) to 4-azaspiro[2.4]hepta-1,4,6-triene (7 ), the free energy of activation has been determined. At room temperature, the equilibrium favors the spirocyclic isomer. libretexts.orgethernet.edu.et
| Reaction | Activation Parameter | Value | Equilibrium Ratio ( nih.gov/ ) |
| 6 ⇌ 7 | ΔG‡ (at 267 K) | 20.0 ± 0.5 kcal/mol | 5 |
In the more broadly studied diene systems, the thermal ring-opening of the bicyclic isomer to the monocyclic azepine is typically an exothermic process. The activation energies for these electrocyclic reactions have been measured for several derivatives. princeton.edu
| Reactant | Product | Activation Energy (Ea) | Enthalpy Change (ΔH°) |
| Ethyl 2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate | Ethyl 1H-azepine-1-carboxylate | - | -20 kJ/mol (-4.8 kcal/mol) |
| 4,6-di-tert-butyl-2-azabicyclo[3.2.0]hepta-2,6-diene | 3,6-di-tert-butyl-3H-azepine | 83 kJ/mol (19.8 kcal/mol) | - |
| 3,6-di-tert-butyl-2-azabicyclo[3.2.0]hepta-2,6-diene | 2,5-di-tert-butyl-3H-azepine | 120 kJ/mol (28.7 kcal/mol) | - |
These data illustrate that while the bicyclic forms can be isolated, particularly following photochemical synthesis, the thermodynamic preference often lies with the monocyclic azepine tautomer. The magnitude of the activation barrier determines the thermal stability of the bicyclic isomer at a given temperature.
Isotope Labeling Studies in Valence Tautomerization Mechanisms
Isotope labeling is a powerful tool for elucidating the intricate mechanisms of molecular rearrangements, including valence tautomerization. By replacing an atom with its heavier isotope (e.g., ¹H with ²H, or ¹²C with ¹³C), chemists can trace the fate of specific atoms throughout a reaction and measure kinetic isotope effects (KIEs) to probe the nature of the transition state. libretexts.orgwikipedia.org A primary KIE (kH/kD > 1) is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. libretexts.org
While no specific isotope labeling studies have been reported for this compound itself, research on closely related systems highlights the potential of this methodology. For instance, the complex rearrangement of pyridylcarbenes, which involves intermediates like 1-azacyclohepta-1,2,4,6-tetraene and phenylnitrene, has been investigated using ¹³C labeling. acs.org In the flash vacuum thermolysis of pyridyl-2-(¹³C-carbene), the resulting 1-cyanocyclopentadiene was found to have the ¹³C label scrambled across all carbon atoms, including the cyanide carbon. acs.org This result ruled out a simple, direct ring contraction and supported a more complex mechanism involving the interconversion of several seven-membered ring intermediates and transannular cyclizations, demonstrating the power of isotope tracing. acs.org
In the context of the this compound system, a deuterium (B1214612) labeling study could provide definitive evidence for the proposed wikipedia.orgyoutube.com-sigmatropic shift mechanism during its thermal rearrangement. By selectively placing a deuterium atom at one of the participating carbon centers, one could follow its position in the resulting 4-azaspiro[2.4]hepta-1,4,6-triene product. Furthermore, measuring the KIE for this rearrangement would offer insight into the degree of C-H bond breaking in the transition state, helping to confirm the concerted nature of the sigmatropic shift.
Derivatives and Analogs of 2 Azabicyclo 3.2.0 Hepta 1 5 ,3,6 Triene
Structural Modifications and their Impact on Reactivity
While the parent 2-Azabicyclo[3.2.0]hepta-1(5),3,6-triene is a transient species, studies on related, more stable derivatives, such as substituted 2-azabicyclo[3.2.0]hepta-2,6-dienes, offer significant insights into how structural modifications influence reactivity. The introduction of substituents can dramatically alter the stability and reaction pathways of these bicyclic systems.
For instance, the photochemical behavior of 3H-azepines, which are in equilibrium with their 2-azabicyclo[3.2.0]hepta-3,6-diene valence isomers, is highly dependent on the substitution pattern. Photoelectrocyclization of 3H-azepines bearing ethoxy, amino, or dimethylamino groups at the 2-position leads to the formation of the corresponding 3-substituted 2-azabicyclo[3.2.0]hepta-2,6-dienes as the primary products. researchgate.net This indicates that electron-donating groups can influence the course of the photochemical reaction.
Furthermore, the thermal reactivity of these systems is also sensitive to substitution. The pyrolysis of substituted 2-azabicyclo[3.2.0]hepta-2,6-dienes can lead to the formation of 3H-azepines, with the substitution pattern on the bicyclic ring dictating the regioselectivity of the ring-opening reaction. The nature and position of these substituents can therefore be used to control the formation of specific azepine isomers.
The reactivity of the bridgehead imine functionality is a key characteristic of these molecules. In related strained bicyclic enamines with bridgehead unsaturation, the unique chemical behavior is a direct consequence of the strain within the bicyclic system. nih.gov These compounds exhibit a propensity for N-alkylation and undergo double bond isomerization to alleviate ring strain upon reduction, highlighting the influence of the bicyclic framework on the reactivity of the embedded nitrogen atom. nih.gov
Comparisons with Homologous Bicyclo[3.2.0]hepta-1,3,6-triene Systems
A direct comparison with the all-carbon analog, bicyclo[3.2.0]hepta-1,3,6-triene, is crucial for understanding the impact of the nitrogen atom on the properties of the bicyclic system. Bicyclo[3.2.0]hepta-1,3,6-triene is itself a highly reactive intermediate, generated through the thermal rearrangement of spiro[2.4]hepta-1,4,6-trienes. uc.edu It readily undergoes dimerization, indicative of its high degree of strain. uc.edu
Computational studies have provided valuable insights into the energetics and reactivity of bicyclo[3.2.0]hepta-1,3,6-triene. These calculations reveal that it is a key intermediate on the C7H6 potential energy surface, though it is not detected in the pyrolysis of certain precursors like 2-diazobicyclo[3.2.0]hepta-3,6-diene. mcmaster.ca The calculated strain energy of the parent bicyclo[3.2.0]hepta-1,3,6-triene is significant, estimated to be around 30.7 kcal/mol. nih.gov
The introduction of a nitrogen atom at the 2-position to form this compound introduces a bridgehead imine, a functionality that further enhances the strain and reactivity of the system. This anti-Bredt imine is formed via a photochemical four-electron electrocyclization of didehydroazepine. acs.org Like its carbocyclic counterpart, it is a transient species. It undergoes both photochemical and thermal rearrangements, notably a 1,5-sigmatropic shift, to form the more stable 4-azaspiro[2.4]hepta-1,4,6-triene. acs.org This rearrangement pathway highlights the inherent instability of the this compound framework and the driving force to alleviate the strain associated with the bridgehead double bond.
Spectroscopic studies, particularly UV photoelectron spectroscopy, have been employed to probe the electronic structure of bicyclo[3.2.0]hepta-1,3,6-triene. cdnsciencepub.com These studies, coupled with computational analysis, provide information on the ionization potentials and the nature of the molecular orbitals, offering a deeper understanding of the bonding and electronic properties of this strained system. cdnsciencepub.com Similar detailed spectroscopic data for the aza-analog would be invaluable for a more direct comparison of their electronic structures.
Heteroatom Analogs (e.g., 3-Oxabicyclo[3.2.0]hepta-1,4,6-triene, Thiabicyclo[3.2.0]heptadienes)
Replacing the nitrogen atom with other heteroatoms, such as oxygen or sulfur, provides further avenues to explore the structure-reactivity relationships in these bicyclic systems.
3-Oxabicyclo[3.2.0]hepta-1,4,6-triene (3,6-Dehydrooxepin) : This oxygen-containing analog is a furocyclobutadiene and has been synthesized and its chemistry explored. berkeley.eduacs.org Its synthesis and reactivity provide a point of comparison for the influence of an oxygen atom versus a nitrogen atom within the bicyclic core. The presence of the oxygen atom is expected to influence the electronic properties and the stability of the bridgehead double bonds.
Thiabicyclo[3.2.0]heptadienes : The synthesis of sulfur-containing analogs, such as 6,7-diphenyl-3-thiabicyclo[3.2.0]heptatriene, a thienocyclobutadiene, has been reported. berkeley.eduacs.orgacs.org The introduction of a sulfur atom, with its different size, electronegativity, and ability to participate in bonding compared to nitrogen and oxygen, leads to unique chemical and physical properties. The stability of these thia-analogs, particularly the influence of substituents like the phenyl groups in the reported example, offers insights into how steric and electronic factors can be used to isolate and study these otherwise highly reactive systems.
The table below summarizes some key features of these heteroatom analogs in comparison to the parent aza- and carbo-cyclic systems.
| Compound | Key Features | Reactivity Highlights |
| This compound | Highly strained bridgehead imine (anti-Bredt). | Undergoes photochemical and thermal rearrangement to 4-azaspiro[2.4]hepta-1,4,6-triene. acs.org |
| Bicyclo[3.2.0]hepta-1,3,6-triene | Highly strained bridgehead alkene. | Readily dimerizes. uc.edu |
| 3-Oxabicyclo[3.2.0]hepta-1,4,6-triene | Furocyclobutadiene structure. | Synthesis and chemistry have been investigated. berkeley.eduacs.org |
| 6,7-Diphenyl-3-thiabicyclo[3.2.0]heptatriene | A stable, isolable thienocyclobutadiene. | Phenyl substituents contribute to its stability. acs.orgacs.org |
Bridgehead Unsaturated Bicyclic Systems in Organic Synthesis
The high reactivity stemming from the inherent strain of bridgehead unsaturated bicyclic systems makes them valuable, albeit often transient, intermediates in organic synthesis. The controlled formation and subsequent transformation of these species can provide access to complex molecular architectures that would be difficult to assemble through conventional methods.
The chemistry of bridgehead imines and enamines, in particular, has been harnessed for the construction of novel heterocyclic frameworks. For example, the rhodium-catalyzed C-H activation of alkyne-tethered α,β-unsaturated imines leads to the formation of strained bicyclic enamines with bridgehead unsaturation. nih.gov These intermediates can then be further functionalized, demonstrating the synthetic utility of taming their high reactivity. nih.gov
The general principle of utilizing strained bridgehead systems extends beyond nitrogen-containing molecules. Bridgehead alkenes, in general, are of significant interest in synthetic and physical organic chemistry. Their unique reactivity allows for the development of novel transformations and the synthesis of complex natural products. The strain release associated with the reactions of these systems can be a powerful driving force for bond formation and molecular rearrangement.
The development of synthetic methods to access and control the reactivity of these challenging molecules continues to be an active area of research. The ability to incorporate bridgehead unsaturation into a molecule and then selectively transform it opens up new possibilities for the efficient construction of intricate and functionally diverse organic compounds.
Future Directions and Advanced Research Perspectives
Exploration of Novel Synthetic Pathways for Strained Bicyclic Azatrienes
The known formation of 2-Azabicyclo[3.2.0]hepta-1(5),3,6-triene occurs via a photochemical four-electron electrocyclization of didehydroazepine. While this provides a specific entry point, the development of more general and versatile synthetic routes to this and related strained bicyclic azatrienes is a critical area for future research. Drawing inspiration from advances in the synthesis of other strained aza-heterocycles, several promising avenues can be envisioned.
One such direction involves the application of modern catalytic methods. For instance, rhodium-catalyzed tandem C-H bond activation, alkenylation, and electrocyclization has been successfully employed to create strained bicyclic enamines with bridgehead unsaturation. nih.gov Adapting this methodology to suitable precursors could offer a novel and efficient pathway to the this compound core. Furthermore, exploring intramolecular cyclization reactions of appropriately functionalized acyclic precursors, potentially mediated by transition metals, could provide alternative synthetic entries.
Strain-release-driven synthesis is another powerful strategy that warrants investigation. nih.govnih.govrsc.org Methodologies that commence with less strained precursors and build the bicyclic system in a controlled manner, releasing strain in the final steps, could be highly effective. This might involve the use of photochemically generated intermediates that undergo subsequent cyclizations. nih.gov The development of such pathways would not only provide better access to the target molecule but also open up possibilities for synthesizing a variety of substituted analogs, which would be invaluable for studying structure-activity relationships.
| Synthetic Strategy | Potential Precursors | Key Transformation |
| Catalytic Cyclization | Alkyne-tethered unsaturated imines | Rhodium-catalyzed C-H activation/alkenylation/electrocyclization |
| Photochemical Synthesis | Functionalized pyridinium (B92312) salts | Photoisomerization and subsequent reactions |
| Strain-Release Synthesis | Azabicyclo[1.1.0]butanes | Cation-promoted functionalization and rearrangement |
In-Depth Mechanistic Elucidation via Advanced Computational Techniques
The transient and highly reactive nature of this compound makes experimental mechanistic studies challenging. Advanced computational techniques are therefore indispensable for gaining a deep understanding of its formation, stability, and subsequent reactions. High-level quantum chemical calculations, such as the G3/B3LYP method, have proven effective in investigating the molecular structure and thermochemical stability of anti-Bredt imines. nih.gov
Future computational studies should focus on several key areas. Firstly, a detailed mapping of the potential energy surface for the photochemical electrocyclization of didehydroazepine would provide critical insights into the reaction dynamics and the factors governing the efficiency of this transformation. Secondly, a thorough computational analysis of the 1,5-sigmatropic shift that leads to the thermal rearrangement of this compound to 4-azaspiro[2.4]hepta-1,4,6-triene can elucidate the transition state geometry and activation barriers, complementing experimental kinetic data. acs.org
Furthermore, computational methods can be used to predict novel, as-yet-unobserved reaction pathways. For example, density functional theory (DFT) calculations could explore the feasibility of various cycloaddition reactions, electrophilic additions, or nucleophilic attacks on the strained imine bond. Such theoretical predictions can guide future experimental work, saving significant time and resources. mdpi.com
| Computational Method | Research Focus | Expected Insights |
| G3/B3LYP | Thermochemical stability | Accurate strain energies and enthalpies of formation |
| CASSCF/CASPT2 | Photochemical reactions | Excited state potential energy surfaces and reaction dynamics |
| DFT (e.g., B3LYP, M06-2X) | Reaction mechanisms | Transition state structures, activation barriers, and reaction pathways |
| NBO Analysis | Electronic structure | Delocalization energies and bonding characteristics |
Further Elucidation of Electronic Structure and Strain-Property Relationships
The defining feature of this compound is its immense ring strain, a consequence of the anti-Bredt imine moiety. A deeper understanding of how this strain influences the molecule's electronic structure is crucial for predicting its reactivity and physical properties. The concept of "strain engineering," where mechanical strain is used to modify electronic properties, is well-established in materials science and can be conceptually applied here. researchgate.netresearchgate.netaps.orgrsc.org
Future research should aim to quantify the distribution of strain throughout the bicyclic framework. Computational tools can be used to analyze bond lengths, bond angles, and dihedral angles, comparing them to idealized geometries to pinpoint the most strained regions of the molecule. Natural Bond Orbital (NBO) analysis can provide a detailed picture of the electronic delocalization and hyperconjugative interactions that may contribute to the (de)stabilization of the system. mdpi.com
Experimental validation of the theoretical predictions is also essential. Spectroscopic techniques, such as photoelectron spectroscopy, could provide direct information about the molecule's orbital energies. Furthermore, synthesizing a series of substituted derivatives and systematically studying their reactivity and spectroscopic properties would allow for the establishment of clear strain-property relationships. This knowledge would be invaluable for designing new strained molecules with tailored reactivity.
Interdisciplinary Research Involving this compound in Fundamental Organic Chemistry
The unique structural and electronic features of this compound make it an ideal candidate for interdisciplinary research that bridges fundamental organic chemistry with other fields. Its high degree of strain and potential for strain-releasing reactions make it a valuable tool for studying reaction dynamics and the fundamental principles of chemical reactivity.
In the realm of physical organic chemistry, this molecule can serve as a model system for studying the limits of Bredt's rule and the properties of highly distorted π-systems. Its photochemical formation and thermal rearrangement offer a rich playground for investigating pericyclic reactions under geometric constraints.
Furthermore, the development of synthetic routes to this and related compounds could have implications for medicinal chemistry and materials science. Strained heterocycles are increasingly recognized as important scaffolds in drug discovery due to their unique three-dimensional shapes. nih.govresearchgate.net The rigid bicyclic framework of this compound could be used to design novel ligands for biological targets. In materials science, the incorporation of such strained units into polymers could lead to new materials with interesting mechanical or electronic properties. nih.gov
Unexplored Reactivity Modes and Synthetic Applications within Organic Synthesis
The known reactivity of this compound is currently limited to its rearrangement. However, its strained structure suggests a wealth of unexplored reactivity that could be harnessed for synthetic applications. The high energy of the molecule makes it a potent intermediate for strain-release-driven transformations, which can be used to construct complex molecular architectures. nih.govnih.govrsc.org
Future research should explore a variety of potential reactions. For example, the strained imine bond is likely to be highly susceptible to attack by both nucleophiles and electrophiles. Controlled addition reactions could lead to the formation of functionalized bicyclic systems that would be difficult to access through other means. The diene moiety within the five-membered ring also presents opportunities for cycloaddition reactions, such as the Diels-Alder reaction, which could be used to build more complex polycyclic systems.
The potential for radical reactions involving strained heterocycles is another exciting avenue for exploration. nih.gov The generation of radicals from this compound or its derivatives could lead to novel ring-opening or rearrangement pathways. The successful application of these unexplored reactivity modes would establish this strained bicyclic azatriene as a valuable building block in organic synthesis, providing access to novel chemical space.
| Reaction Type | Potential Outcome | Synthetic Utility |
| Nucleophilic Addition | Functionalized 2-azabicyclo[3.2.0]heptanes | Access to novel saturated heterocyclic scaffolds |
| Electrophilic Addition | Functionalized 2-azabicyclo[3.2.0]heptenes | Introduction of diverse functional groups |
| Cycloaddition Reactions | Polycyclic aza-heterocycles | Rapid construction of molecular complexity |
| Radical Reactions | Ring-opened or rearranged products | Novel synthetic transformations |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-azabicyclo[3.2.0]hepta-1(5),3,6-triene?
- Methodological Answer : Copper-catalyzed carbocyclization of silyl enol ether-tethered ynamides is a highly efficient method. This approach enables regioselective formation of the bicyclic core under mild conditions (room temperature, 24 hours) using Cu(OTf)₂ as the catalyst and toluene as the solvent. Key steps include ynamide activation and intramolecular cyclization . Alternative routes involve skeletal editing via hydrogenation or epoxidation of strained intermediates, such as 2-azabicyclo[2.2.0]hex-5-ene derivatives .
Q. How is structural confirmation of this compound achieved?
- Methodological Answer : Multinuclear NMR spectroscopy (¹H, ¹³C, DEPT-135) is critical for confirming connectivity and stereochemistry. Mass spectrometry (EI-MS or ESI-MS) provides molecular weight validation. For example, the methyl ester derivative (C₉H₁₁NO₂) shows a molecular ion peak at m/z 165.1 . X-ray crystallography is recommended for absolute stereochemical assignment, especially for complex derivatives like β-lactam antibiotics containing the bicyclic framework .
Q. What are the stability considerations for handling this compound in laboratory settings?
- Methodological Answer : Store in a well-ventilated, cool (<25°C), and dry environment, away from oxidizing agents. Use inert atmosphere (N₂/Ar) gloveboxes for air-sensitive derivatives. Avoid prolonged exposure to light, as UV radiation may induce ring-opening reactions. Stability tests under varying pH (2–12) and temperature (4–60°C) are advised to assess degradation pathways .
Advanced Research Questions
Q. What mechanistic insights exist for copper-catalyzed carbocyclization in synthesizing this bicyclic system?
- Methodological Answer : The reaction proceeds via a π-complex intermediate between Cu(I) and the ynamide, followed by oxidative cyclization to form the bicyclic core. Computational studies (DFT) suggest that the regioselectivity is governed by orbital symmetry and steric effects. Kinetic isotopic effect (KIE) experiments and trapping of intermediates (e.g., vinyl copper species) are recommended to validate the mechanism .
Q. How can skeletal editing techniques modify the 2-azabicyclo[3.2.0] framework?
- Methodological Answer : Hydrogenation of epoxides or aziridines derived from the parent compound can yield 3-oxa-6-azabicyclo[3.2.0]heptane or 3,6-diazabicyclo[3.2.0]heptane systems. For example, catalytic hydrogenation (H₂, Pd/C) of epoxides at 50 psi selectively reduces the strained olefin while preserving the heterocyclic rings .
Q. What biological targets are associated with derivatives of this bicyclic system?
- Methodological Answer : Derivatives such as doripenem and tomopenem (β-lactam antibiotics) inhibit penicillin-binding proteins (PBPs) in Gram-negative bacteria. Structure-activity relationship (SAR) studies focus on substituents at C-6 and C-3 positions. For instance, introducing a hydroxyphenylacetyl group enhances binding to PBP2a in methicillin-resistant Staphylococcus aureus (MRSA) .
Q. How can computational modeling predict reactivity in functionalization reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the strained bicyclic system’s electronic and steric properties. Fukui indices identify nucleophilic/electrophilic sites, guiding regioselective functionalization (e.g., azidation at the C-5 position). Molecular dynamics (MD) simulations assess conformational flexibility in solution .
Q. How should researchers resolve contradictions in spectral data interpretation?
- Methodological Answer : Cross-validate NMR assignments using 2D techniques (COSY, HSQC, HMBC). For ambiguous cases, synthesize isotopically labeled analogs (e.g., ¹³C-labeled compounds) or compare with spectral databases (e.g., EPA/NIH Mass Spectral Data Base). Discrepancies in melting points (e.g., mp 55–100°C for (±)-isomers) may arise from polymorphic forms—differential scanning calorimetry (DSC) can clarify .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
